molecular formula C27H32N6O5S2 B12372122 Pcsk9-IN-20

Pcsk9-IN-20

Cat. No.: B12372122
M. Wt: 584.7 g/mol
InChI Key: PEYNAESDUKZWNU-UHFFFAOYSA-N
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Description

Pcsk9-IN-20 is a compound that acts as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is an enzyme that plays a crucial role in cholesterol metabolism by promoting the degradation of low-density lipoprotein receptors (LDLR) on the surface of liver cells. By inhibiting PCSK9, this compound helps to increase the number of LDLR available to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream, thereby reducing cholesterol levels and potentially lowering the risk of cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pcsk9-IN-20 involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Pcsk9-IN-20 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may produce ketones or aldehydes, while substitution reactions may yield various substituted derivatives of this compound .

Scientific Research Applications

Pcsk9-IN-20 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of PCSK9 and its effects on cholesterol metabolism.

    Biology: Investigated for its role in regulating LDLR levels and cholesterol homeostasis in cellular and animal models.

    Medicine: Explored as a potential therapeutic agent for lowering LDL-C levels and reducing the risk of cardiovascular diseases.

    Industry: Utilized in the development of new cholesterol-lowering drugs and formulations.

Mechanism of Action

Pcsk9-IN-20 exerts its effects by binding to PCSK9 and preventing it from interacting with LDLR. This inhibition allows more LDLR to be recycled to the cell surface, where they can bind and clear LDL-C from the bloodstream. The molecular targets involved include the active site of PCSK9 and the LDLR recycling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Pcsk9-IN-20

This compound is unique in its chemical structure and mode of inhibition compared to other PCSK9 inhibitors. While monoclonal antibodies like alirocumab and evolocumab bind to PCSK9 in the bloodstream, this compound may offer different pharmacokinetic properties and potential advantages in terms of oral bioavailability and ease of administration .

Properties

Molecular Formula

C27H32N6O5S2

Molecular Weight

584.7 g/mol

IUPAC Name

tert-butyl 4-[[2-[[4-(2-cyanoethylsulfamoyl)benzoyl]amino]-1,3-benzothiazol-6-yl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C27H32N6O5S2/c1-27(2,3)38-26(35)33-15-13-32(14-16-33)18-19-5-10-22-23(17-19)39-25(30-22)31-24(34)20-6-8-21(9-7-20)40(36,37)29-12-4-11-28/h5-10,17,29H,4,12-16,18H2,1-3H3,(H,30,31,34)

InChI Key

PEYNAESDUKZWNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)NCCC#N

Origin of Product

United States

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